molecular formula C4H2F3NO2 B3264212 5-(trifluoromethyl)-3(2H)-Isoxazolone CAS No. 388091-41-6

5-(trifluoromethyl)-3(2H)-Isoxazolone

Cat. No.: B3264212
CAS No.: 388091-41-6
M. Wt: 153.06 g/mol
InChI Key: WRHZJOFBEBPIFC-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-3(2H)-Isoxazolone is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to an isoxazolone ring The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the chemical behavior and reactivity of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-3(2H)-Isoxazolone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of trifluoromethylated ketones with hydroxylamine derivatives, followed by cyclization to form the isoxazolone ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-3(2H)-Isoxazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield trifluoromethylated oxides, while reduction can produce various trifluoromethylated alcohols or amines.

Scientific Research Applications

5-(Trifluoromethyl)-3(2H)-Isoxazolone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.

    Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-3(2H)-Isoxazolone involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological molecules. The pathways involved include enzyme inhibition and receptor binding, which are crucial for its biological activity.

Comparison with Similar Compounds

    Trifluoromethylated Ketones: These compounds share the trifluoromethyl group but differ in their core structure.

    Trifluoromethylated Aromatics: These compounds have the trifluoromethyl group attached to aromatic rings, offering different reactivity and applications.

    Trifluoromethylated Alkenes: These compounds feature the trifluoromethyl group attached to alkenes, providing unique chemical properties.

Uniqueness: 5-(Trifluoromethyl)-3(2H)-Isoxazolone stands out due to its isoxazolone ring, which imparts distinct reactivity and stability compared to other trifluoromethylated compounds. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5-(trifluoromethyl)-1,2-oxazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NO2/c5-4(6,7)2-1-3(9)8-10-2/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHZJOFBEBPIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ONC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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